molecular formula C10H20ClNO2 B12045876 tert-Butyl1-aminocyclopentanecarboxylatehydrochloride

tert-Butyl1-aminocyclopentanecarboxylatehydrochloride

Cat. No.: B12045876
M. Wt: 221.72 g/mol
InChI Key: RZLSCYFBTILZMS-UHFFFAOYSA-N
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Description

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride is a cyclopentanecarboxylate derivative featuring a tert-butyl ester group, an amino substituent at the 1-position of the cyclopentane ring, and a hydrochloride salt. The tert-butyl group imparts steric bulk, enhancing stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl) . The hydrochloride salt improves solubility in polar solvents, making it advantageous for synthetic and pharmacological applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing bioactive molecules .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

tert-butyl 1-aminocyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(11)6-4-5-7-10;/h4-7,11H2,1-3H3;1H

InChI Key

RZLSCYFBTILZMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride typically involves the reaction of tert-butyl 1-aminocyclopentanecarboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization or other purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. In biological systems, it can interact with proteins and other biomolecules, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopentanecarboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride 1-amino, tert-butyl ester, HCl salt C₁₀H₁₈ClNO₂ 219.71 (calc.) Enhanced stability, improved solubility
Methyl 1-aminocyclopentanecarboxylate hydrochloride 1-amino, methyl ester, HCl salt C₈H₁₄ClNO₂ 199.66 (calc.) Higher polarity, lower steric hindrance
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate 4-aminomethyl, 2-ethyl, tert-butyl ester C₁₃H₂₃NO₂ 233.33 (calc.) Ethyl group increases steric hindrance
tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 3-hydroxymethyl, 4-methoxyphenyl, pyrrolidine ring C₁₇H₂₅NO₄ 307.4 Complex substituents, chiral centers

Physicochemical Properties

  • Solubility: The hydrochloride salt of tert-butyl 1-aminocyclopentanecarboxylate exhibits higher water solubility than its free base or methyl ester analogs due to ionic character. In contrast, the methyl ester derivative (C₈H₁₄ClNO₂) may display greater solubility in organic solvents like chloroform .
  • Stability : The tert-butyl ester group confers resistance to enzymatic and chemical hydrolysis compared to methyl esters, which are more prone to cleavage under acidic or basic conditions .

Pharmacological and Industrial Relevance

  • The tert-butyl group in the target compound enhances metabolic stability in drug candidates, making it preferable over methyl esters in prodrug design .
  • Methyl 1-aminocyclopentanecarboxylate hydrochloride () is a cost-effective intermediate but lacks the steric protection of tert-butyl esters, limiting its use in long-term storage or harsh reaction conditions .

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